Beclomethasone Dipropionate is the dipropionate ester of a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, beclomethasone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. Beclomethasone dipropionate is a steroid ester comprising beclomethasone having propionyl groups at the 17- and 21-positions. It has a role as an anti-inflammatory drug, an anti-asthmatic drug, a prodrug and an anti-arrhythmia drug. It is a steroid ester, an enone, a 20-oxo steroid, an 11beta-hydroxy steroid, a propanoate ester, a corticosteroid, a glucocorticoid, a 3-oxo-Delta(1),Delta(4)-steroid and a chlorinated steroid. It derives from a beclomethasone. Beclomethasone dipropionate is a second-generation synthetic corticosteroid agent and a diester of [beclomethasone], which is structurally similar to [dexamethasone]. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediates its therapeutic action. Beclomethasone dipropionate itself posesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration. Formulations for oral inhalation, intranasal, and topical use are available for beclomethasone dipropionate. Beclomethasone dipropionate became first available in a pressurized metered-dose inhaler in 1972 and later in a dry powder inhaler and an aqueous nasal spray. Due to its anti-inflammatory, antipruritic, and anti-allergy properties, beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms. When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids. Compared to earlier corticosteroids such as [dexamethasone] and [prednisolone], beclomethasone dipropionate is reported to be less irritating to the nasal mucosa with a longer duration of action when administered intranasally.
Mechanism of Action
Asthma Treatment:
Improved Lung Function: Studies demonstrate that Beclomethasone dipropionate effectively improves lung function in both adults and children with asthma. It leads to significant improvements in FEV1 (forced expiratory volume in one second) and peak expiratory flow rates (PEFR). [, , , , , ]
Reduced Bronchial Hyperresponsiveness: Beclomethasone dipropionate reduces bronchial hyperresponsiveness to stimuli like histamine, suggesting a role in controlling airway inflammation and reactivity. [, ]
Symptom Control: Regular use of Beclomethasone dipropionate is associated with a reduction in asthma symptoms, including wheezing, cough, and shortness of breath. [, , , , ]
Reduced Need for Rescue Medication: Patients using Beclomethasone dipropionate often experience a decreased need for rescue bronchodilators, indicating better asthma control. [, , , ]
Allergic Rhinitis Treatment:
Symptom Relief: Beclomethasone dipropionate nasal sprays effectively relieve symptoms of allergic rhinitis, such as nasal congestion, sneezing, and runny nose. [, , ]
Reduction of Nasal Inflammation: Studies using rhinoscopy demonstrate a reduction in nasal mucosal swelling after treatment with Beclomethasone dipropionate. []
Improved Nasal Airflow: Nasal peak expiratory flow (NPEF) measurements often improve with Beclomethasone dipropionate, suggesting improved nasal airflow. []
Applications
Inflammatory Bowel Disease: While limited data is available, research suggests a potential role for oral Beclomethasone dipropionate in managing ulcerative colitis and Crohn's disease due to its anti-inflammatory properties. []
Voice Disorders: Studies show that Beclomethasone dipropionate may reduce vocal dysfunction in asthmatic patients using oral corticosteroids, potentially by reducing laryngeal inflammation. []
Related Compounds
Budesonide
Relevance: Budesonide is another structurally related corticosteroid to beclomethasone dipropionate. Both compounds exert their therapeutic effects by binding to glucocorticoid receptors, suppressing inflammatory responses in the body. Several studies have investigated the efficacy and safety profiles of budesonide and beclomethasone dipropionate in treating asthma and other respiratory conditions. These studies have generally found the two drugs to have comparable clinical efficacy, although the optimal dose and route of administration may vary depending on the specific condition and individual patient factors [, ].
Ambroxol
Relevance: While ambroxol is not structurally related to beclomethasone dipropionate, some studies have investigated the potential benefits of combining these drugs for treating respiratory diseases []. Ambroxol's mucolytic properties may enhance the effectiveness of inhaled corticosteroids like beclomethasone dipropionate by improving drug delivery to the airways. Additionally, ambroxol has been shown to exhibit some anti-inflammatory and antioxidant effects, which may complement the anti-inflammatory action of beclomethasone dipropionate in managing respiratory conditions [].
Sodium Cromoglycate
Relevance: Sodium cromoglycate is another medication used to treat asthma and allergic rhinitis, but unlike beclomethasone dipropionate, which primarily acts by suppressing inflammation, sodium cromoglycate works by preventing the release of inflammatory mediators from mast cells [, ]. This difference in their mechanism of action makes them suitable for different patient populations or as add-on therapies in certain cases.
Loratadine
Relevance: Loratadine, an antihistamine, and beclomethasone dipropionate, an inhaled corticosteroid, are sometimes used in combination to treat allergic rhinitis []. This combination therapy aims to address both the immediate allergic symptoms and the underlying inflammation, providing more comprehensive relief for patients with allergic rhinitis.
Tixocortol Pivalate (JO 1016)
Relevance: One study compared the effects of tixocortol pivalate, hydrocortisone acetate, and beclomethasone dipropionate on collagen metabolism []. The study aimed to understand the potential impact of these corticosteroids on connective tissue, which is relevant for long-term use of corticosteroids. The study found that tixocortol pivalate was less potent than both hydrocortisone acetate and beclomethasone dipropionate in influencing collagen metabolism, suggesting that it might have a lower risk of causing connective tissue-related side effects compared to the other two corticosteroids [, ].
Hydrocortisone Acetate
Relevance: Hydrocortisone acetate is another topical corticosteroid, but unlike beclomethasone dipropionate, which is mainly used in inhaled or nasal formulations for respiratory conditions, hydrocortisone acetate is primarily used topically for skin conditions [, ]. While both drugs exhibit anti-inflammatory properties, their routes of administration and target areas differ, making them suitable for treating distinct inflammatory conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bazedoxifene acetate, also called as TSE424 or WAY-140424, with antiosteoporotic it is a selective nonsteroidal estrogen receptor modulator (SERM) (ERα: IC50= 26 nM; ERβ= 99 nM).
Potent inhibitor of LpxC and lipid A biosynthesis BB-78485 is a potent and selective LpxC inhibitor that shows antibacterial activity against a wide range of Gram-negative pathogens. BB-78485 can provide important information for lead optimization and rational design of the effective small-molecule LpxC inhibitors for successful treatment of Gram-negative infections. Although no antibacterial activity was seen against wild-type Pseudomonas aeruginosa, some activity of BB-78485 was reported for a semipermeable P. aeruginosa bacterial strain, suggesting that access to the target, rather than lack of LpxC inhibitory activity, limited the potency.
BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide. BB-Cl-Amidine irreversibly inactivates all four PAD subtypes (kinact/KI = 16,100, 4,100, 6,800, and 13,300 M-1min-1 for PAD1-4, respectively) by covalently modifying an active site cysteine that is important for its catalytic activity. The cellular potency of BB-Cl-amidine against PAD4 is increased 20-fold over the parent compound (EC50 = 8.8 µM versus >200 µM for Cl-amidine). BB-Cl-Amidine also has a significantly longer in vivo half-life than Cl-amidine (1.75 h versus ~15 min, respectively). Both compounds inhibit the formation of neutrophil extracellular traps without altering H2O2 production by neutrophils. BB-Cl-Amidine is effective in vivo, improving endothelial function while downregulating the expression of type I interferon-regulated genes in MRL/lpr mice. BB-Cl-Amidine is a Novel Therapeutic for Canine and Feline Mammary Cancer via Activation of the Endoplasmic Reticulum Stress Pathway. BB-Cl-Amidine is a modified version of Cl-amidine that retains the functional components but possesses a C-terminal benzimidazole group designed to limit proteolysis of the C-terminal amide. BB-CLA reduced viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro. BB-CLA activates the endoplasmic reticulum stress pathway in these cells by downregulating 78 kDa Glucose-regulated Protein (GRP78), a potential target in breast cancer for molecular therapy, and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3).
BBS4 is a potent, orally active and selective inducible nitric oxide synthase dimerization inhibitor. BBS4 inhibits the dimerization of iNOS monomers, thus preventing the formation of the dimeric, active form of the enzyme. BBS4 significantly ameliorated adjuvant-induced arthritis in a rat model. BBS4 blocks the formation of the protein-protein interaction present in the dimeric form of iNOS. BBS4 prevents systemic, cardiac, and pulmonary hemodynamic dysfunction in endotoxemic mice.
BBR 2160 is a dihydropyridine derivative belonging to the group of the so-called tiampidine that has calcium-antagonistic properties in cardiac tissue. Intracellular microelectrodes have been used to characterize the electrophysiological properties of BBR 2160 on sheep Purkinje fibres and guinea-pig papillary muscle. BBR 2160 (10(-7) and 10(-6) M) dose dependently decreased the contractility of driven Purkinje fibre and papillary muscle. This effect was associated with a lowering of the plateau phase and a shortening of action potential duration in papillary muscle.